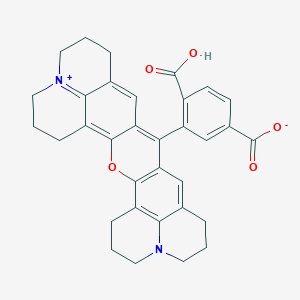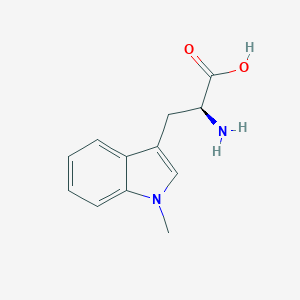
1-Methyl-L-tryptophan
Overview
Description
1-Methyl-L-tryptophan is a chemical compound that is an inhibitor of the tryptophan catabolic enzyme indoleamine 2,3-dioxygenase (IDO or INDO EC 1.13.11.52). It is a chiral compound that can exist as both D - and L - enantiomers . The L -isomer (L -1MT) inhibits IDO weakly but also serves as an enzyme substrate .
Synthesis Analysis
The three-enzyme cassette MarG/H/I is responsible for stereospecific biosynthesis of β-methyltryptophan from L-tryptophan . MarG/I convert L-tryptophan into (2S,3R)-β-methyltryptophan, while MarG/I combined with MarH convert L-tryptophan into (2S,3S)-β-methyltryptophan .
Molecular Structure Analysis
The empirical formula of 1-Methyl-L-tryptophan is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string is Cn1cc (C [C@H] (N)C (O)=O)c2ccccc12 .
Chemical Reactions Analysis
1-Methyl-L-tryptophan can be used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles . It is also a key starting material for the total synthesis of (−)-ardeemin . Furthermore, it can be used in the synthesis of cyclic peptide-capped gold nanoparticles as drug delivery systems .
Physical And Chemical Properties Analysis
1-Methyl-L-tryptophan is a solid substance . Its optical activity is [α]24/D −8.0°, c = 2 in acetic acid . The melting point is 242-245 °C (lit.) .
Scientific Research Applications
Synthesis of L-Tryptophan-Based Ligands
1-Methyl-L-tryptophan is utilized in the preparation of L-tryptophan-based ligands for regioselective copper-catalyzed N2-arylation of 1,2,3-triazoles. This process is significant in the field of organic chemistry where such ligands are essential for creating complex molecular structures .
Total Synthesis of (−)-Ardeemin
This compound serves as a key starting material for the total synthesis of (−)-ardeemin, a natural product with potential pharmacological properties. The synthesis pathway involving 1-Methyl-L-tryptophan is crucial for producing this compound in sufficient quantities for further study .
Drug Delivery Systems
Researchers have used 1-Methyl-L-tryptophan in the synthesis of cyclic peptide-capped gold nanoparticles. These nanoparticles are explored as drug delivery systems, potentially enhancing the delivery and efficacy of therapeutic agents .
Immunomodulatory Effects
In immunology research, 1-Methyl-L-tryptophan has been shown to drive tryptophan catabolism towards the kynurenic acid branch, which has various immunomodulatory effects. This application is particularly relevant in studying inflammatory conditions and immune response .
Mechanism of Action
Target of Action
1-Methyl-L-tryptophan (1-MT) is a synthetic analog of tryptophan and is primarily known for its inhibitory action on the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is a rate-limiting enzyme in the kynurenine pathway, which plays a crucial role in the regulation of the immune response .
Mode of Action
1-MT binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . The L-isomer of 1-MT inhibits IDO weakly but also serves as an enzyme substrate .
Biochemical Pathways
The primary biochemical pathway affected by 1-MT is the kynurenine pathway . 1-MT treatment induces an increase in tryptophan and its metabolite, kynurenic acid, in both mice and human blood . Concurrently, the intermediate metabolite kynurenine, as well as the kynurenine/tryptophan ratio, are reduced after 1-MT treatment .
Pharmacokinetics
A single administration of 1-MT increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of 1-MT generate increasing plasma concentrations followed by a steady-state after two days . Twelve hours after the final application, accumulation of 1-MT is observed in the brain and other organs, with a substantial variability among various tissues .
Result of Action
The primary result of 1-MT action is the shift in tryptophan metabolism towards the kynurenic acid branch . This shift has been shown to mediate various immunomodulatory effects under inflammatory conditions . Furthermore, 1-MT has been shown to reverse depressive-like behavior in mice in an inflammation-induced model of depression .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314974 | |
| Record name | 1-Methyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-L-tryptophan | |
CAS RN |
21339-55-9 | |
| Record name | 1-Methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21339-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021339559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1-Methyl-L-tryptophan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD0FY1J13B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-Methyl-L-tryptophan (1-MT) acts as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. IDO1 is an enzyme catalyzing the degradation of L-Tryptophan (L-Trp) to kynurenine (KYN), the first and rate-limiting step in the kynurenine pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. By binding to the active site of IDO1, 1-MT prevents L-Trp binding and subsequent degradation [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This inhibition leads to increased availability of L-Trp for other metabolic pathways, including serotonin synthesis []. Conversely, reduced KYN production can decrease the immunosuppressive effects of KYN on T-cells, potentially enhancing antitumor immune responses [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
ANone:
ANone: The provided research papers primarily focus on the biological activity and mechanism of action of 1-Methyl-L-tryptophan rather than its material compatibility and stability under various conditions. Further research is needed to explore these aspects comprehensively.
A: 1-Methyl-L-tryptophan itself does not exhibit catalytic properties. It acts as an enzyme inhibitor, specifically targeting IDO1 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It competes with the natural substrate, L-Trp, for binding to the IDO1 active site, thereby inhibiting the enzyme's activity [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
ANone: While the provided research papers focus primarily on experimental investigations, computational chemistry and modeling can be valuable tools to further investigate the interaction of 1-Methyl-L-tryptophan with IDO1. Docking studies could provide insights into binding affinities and potential structural modifications to enhance its inhibitory potency and selectivity. QSAR models could be developed to predict the activity of 1-MT analogs based on their structural features, guiding the design of novel IDO1 inhibitors.
ANone: Information regarding the stability and formulation of 1-Methyl-L-tryptophan is limited within the provided research articles. Further studies are needed to assess its stability profile under various conditions, including different temperatures, pH levels, and in the presence of excipients. Investigating various formulation strategies, such as particle size reduction, salt formation, or encapsulation techniques, could potentially enhance its solubility, bioavailability, and overall therapeutic efficacy.
ANone: As 1-Methyl-L-tryptophan is primarily a research compound, specific SHE regulations governing its use may vary depending on the geographical location and specific research application. Researchers should consult relevant safety data sheets and adhere to all applicable laboratory safety guidelines and regulations.
A: Several studies highlight the pharmacokinetics of 1-Methyl-L-tryptophan. Research indicates that 1-MT can be administered subcutaneously, resulting in increased blood concentration, peaking approximately 12 hours post-injection []. Repeated daily injections lead to an accumulation of 1-MT in the plasma and various organs, including the brain []. The concentrations achieved in plasma and tissues are comparable to, or even exceed, those of natural L-Trp []. This accumulation suggests potential for therapeutic efficacy in conditions associated with elevated IDO1 activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





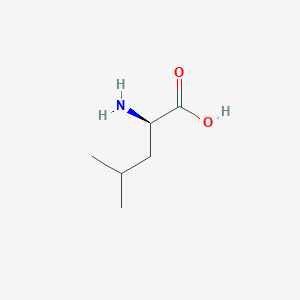
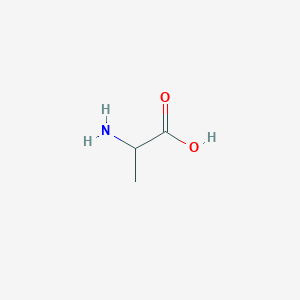

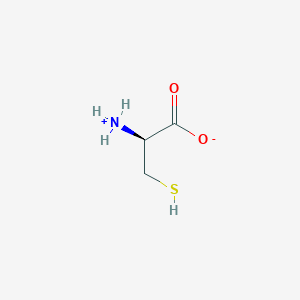
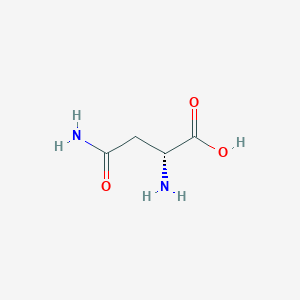

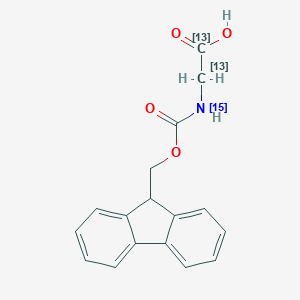
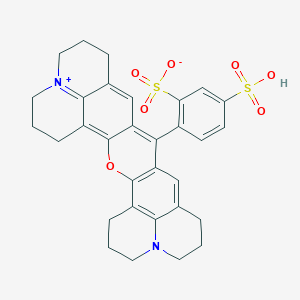
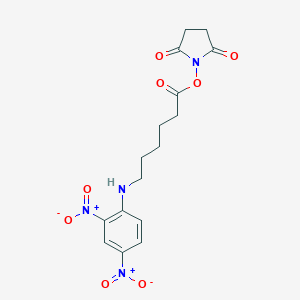

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)
